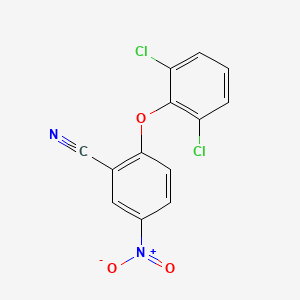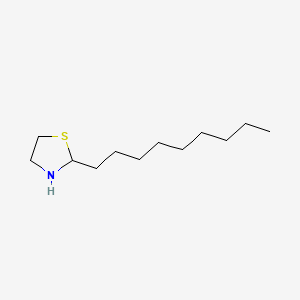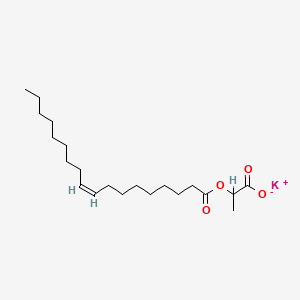![molecular formula C19H18FN3O2 B12642483 1-[(2-Fluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione CAS No. 920284-62-4](/img/structure/B12642483.png)
1-[(2-Fluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-Fluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione is a complex organic compound that features a fluorophenyl group, a piperazine ring, and an indole-2,3-dione moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Fluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione typically involves multiple steps, starting with the preparation of the indole-2,3-dione core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditionsThe final step involves the attachment of the fluorophenyl group, which can be introduced through a Friedel-Crafts alkylation reaction using a fluorophenyl methyl halide .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and solvent systems used in each step of the synthesis. Catalysts and other additives may also be employed to enhance the efficiency of the reactions .
化学反応の分析
Types of Reactions
1-[(2-Fluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione undergoes various types of chemical reactions, including:
Oxidation: The indole-2,3-dione moiety can be oxidized to form quinone derivatives.
Reduction: Reduction of the indole-2,3-dione can yield indoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Indoline derivatives.
Substitution: Various substituted piperazine derivatives.
科学的研究の応用
1-[(2-Fluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-[(2-Fluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
類似化合物との比較
Similar Compounds
4-[(2-Fluorophenyl)methyl]-1H-indole-2,3-dione: Lacks the piperazine ring, which may affect its biological activity.
1-[(2-Chlorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione: Similar structure but with a chlorophenyl group instead of a fluorophenyl group, which can influence its reactivity and interactions.
1-[(2-Fluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-3-one: Lacks the 2,3-dione moiety, potentially altering its chemical properties.
Uniqueness
1-[(2-Fluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione is unique due to the combination of its fluorophenyl, piperazine, and indole-2,3-dione moieties. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
特性
CAS番号 |
920284-62-4 |
|---|---|
分子式 |
C19H18FN3O2 |
分子量 |
339.4 g/mol |
IUPAC名 |
1-[(2-fluorophenyl)methyl]-4-piperazin-1-ylindole-2,3-dione |
InChI |
InChI=1S/C19H18FN3O2/c20-14-5-2-1-4-13(14)12-23-16-7-3-6-15(17(16)18(24)19(23)25)22-10-8-21-9-11-22/h1-7,21H,8-12H2 |
InChIキー |
USKKVFYQTAOTKH-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)C2=C3C(=CC=C2)N(C(=O)C3=O)CC4=CC=CC=C4F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


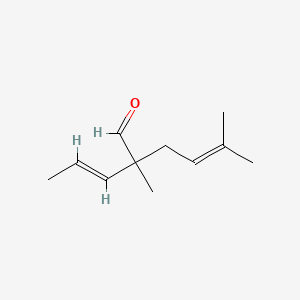
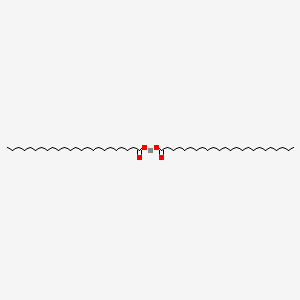
![bis[(2R)-2-methylpentoxy]-oxophosphanium](/img/structure/B12642426.png)
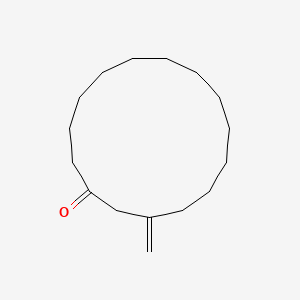

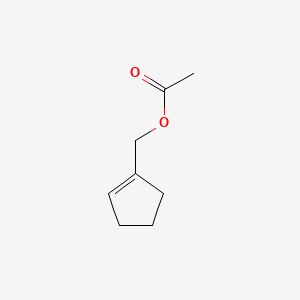
![2-[Benzyl(2-hydroxyethyl)amino]-1,2-diphenylethanol hydrochloride](/img/structure/B12642458.png)
![Tert-butyl 4-[2-(3,4-dihydroisoquinolin-5-yloxy)ethyl]piperidine-1-carboxylate](/img/structure/B12642466.png)
![Benzeneacetamide, 3-fluoro-alpha-methyl-N-[[2-(4-methyl-1-piperidinyl)-6-(trifluoromethyl)-3-pyridinyl]methyl]-4-[(methylsulfonyl)amino]-, (alphaS)-](/img/structure/B12642476.png)
![3-[1-[3-(2-pyrrolidin-1-ylethyl)phenyl]triazol-4-yl]-1H-indazole](/img/structure/B12642499.png)
